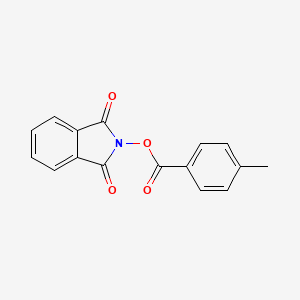
Potassium (4-(carboxymethyl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(carboxymethyl)phenyl]trifluoroboranuide typically involves the reaction of 4-(carboxymethyl)phenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is usually heated to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of potassium [4-(carboxymethyl)phenyl]trifluoroboranuide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boron-containing intermediates.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium [4-(carboxymethyl)phenyl]trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process leads to the formation of complex organic molecules with high precision and efficiency .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-tert-butylphenyltrifluoroborate
- Potassium 4-carboxyphenyltrifluoroborate
- Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide
Uniqueness
Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide is unique due to its specific functional group, which imparts distinct reactivity and stability. Compared to other similar compounds, it offers enhanced stability under various reaction conditions and is particularly effective in forming carbon-carbon bonds through cross-coupling reactions .
Properties
Molecular Formula |
C8H7BF3KO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;[4-(carboxymethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14;/h1-4H,5H2,(H,13,14);/q-1;+1 |
InChI Key |
OCDVKINNSWZJOV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(=O)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



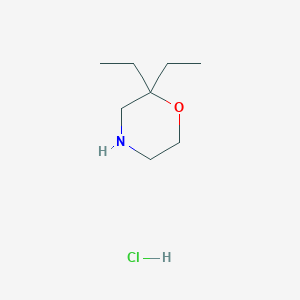

![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
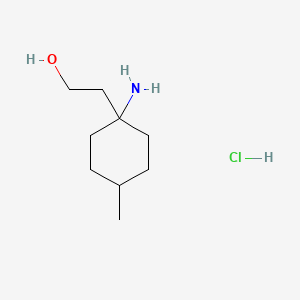

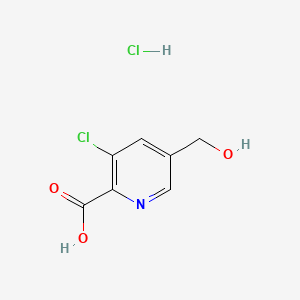
![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)

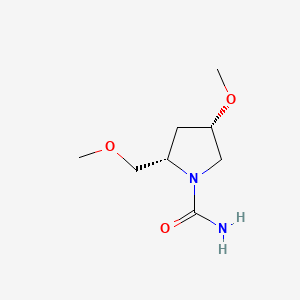
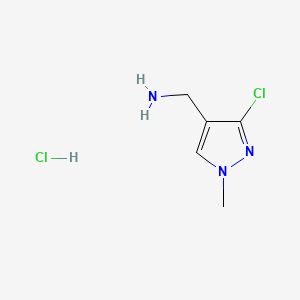
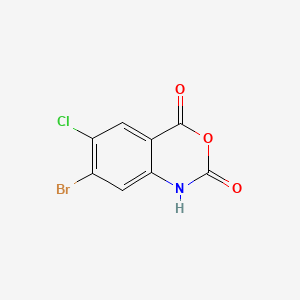
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
